![molecular formula C17H17Cl2N3 B1663142 N-[(2,4-diclorofenil)metil]-1-propilbencimidazol-5-amina](/img/structure/B1663142.png)
N-[(2,4-diclorofenil)metil]-1-propilbencimidazol-5-amina
Descripción general
Descripción
C-215 es un nuevo inhibidor de la proteína de membrana micobacteriana grande 3 (MmpL3). Se ha identificado como que tiene actividad glicerol independiente contra Mycobacterium tuberculosis con baja toxicidad no específica para las células de mamíferos. El compuesto ha mostrado un valor de IC90 de 16 μM contra Mycobacterium tuberculosis y es efectivo para inhibir el crecimiento de la bacteria dentro de los macrófagos .
Aplicaciones Científicas De Investigación
C-215 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Utilizado como reactivo en la síntesis orgánica para estudiar mecanismos de reacción y desarrollar nuevas metodologías sintéticas.
Biología: Empleado en estudios biológicos para investigar sus efectos en los procesos celulares y su potencial como agente antimicrobiano.
Medicina: Explorado por sus posibles aplicaciones terapéuticas en el tratamiento de infecciones causadas por Mycobacterium tuberculosis.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos debido a sus propiedades químicas únicas
Mecanismo De Acción
C-215 ejerce sus efectos inhibiendo la proteína de membrana micobacteriana grande 3 (MmpL3), que es esencial para el transporte de ácidos micólicos a través de la membrana celular bacteriana. Esta inhibición interrumpe la síntesis de la pared celular de Mycobacterium tuberculosis, lo que lleva a la muerte de la bacteria. Los objetivos moleculares involucrados incluyen la proteína MmpL3 y las vías asociadas responsables de la biosíntesis de la pared celular .
Análisis Bioquímico
Biochemical Properties
N-[(2,4-dichlorophenyl)methyl]-1-propylbenzimidazol-5-amine plays a crucial role in biochemical reactions by inhibiting the MmpL3 protein, which is essential for the survival of Mycobacterium tuberculosis. The compound interacts with the MmpL3 protein, disrupting its function and thereby inhibiting the synthesis of mycolic acids, which are vital components of the mycobacterial cell wall . This interaction is highly specific, and the compound has shown limited non-specific toxicity against mammalian cells .
Cellular Effects
N-[(2,4-dichlorophenyl)methyl]-1-propylbenzimidazol-5-amine has profound effects on various types of cells and cellular processes. In Mycobacterium tuberculosis, the compound inhibits cell wall synthesis, leading to cell death. In mammalian cells, it has shown limited toxicity, indicating its potential as a safe therapeutic agent . The compound influences cell function by disrupting cell signaling pathways and gene expression related to mycolic acid synthesis, which is crucial for the survival of mycobacteria .
Molecular Mechanism
The molecular mechanism of N-[(2,4-dichlorophenyl)methyl]-1-propylbenzimidazol-5-amine involves binding to the MmpL3 protein, inhibiting its activity. This inhibition prevents the transport of mycolic acids to the cell wall, leading to the accumulation of toxic intermediates and ultimately cell death . The compound’s binding interactions with the MmpL3 protein are highly specific, making it a potent inhibitor of mycobacterial growth .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-[(2,4-dichlorophenyl)methyl]-1-propylbenzimidazol-5-amine have been observed to change over time. The compound is stable under standard laboratory conditions and shows consistent inhibitory activity against Mycobacterium tuberculosis . Long-term studies have indicated that the compound maintains its efficacy over extended periods, with no significant degradation observed .
Dosage Effects in Animal Models
In animal models, the effects of N-[(2,4-dichlorophenyl)methyl]-1-propylbenzimidazol-5-amine vary with different dosages. At lower doses, the compound effectively inhibits mycobacterial growth without causing significant toxicity . At higher doses, some toxic effects have been observed, indicating a threshold beyond which the compound’s safety profile may be compromised . These findings highlight the importance of optimizing dosage to maximize therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
N-[(2,4-dichlorophenyl)methyl]-1-propylbenzimidazol-5-amine is involved in metabolic pathways related to mycolic acid synthesis. The compound interacts with enzymes and cofactors involved in these pathways, disrupting the normal metabolic flux and leading to the accumulation of toxic intermediates . This disruption is a key factor in the compound’s ability to inhibit mycobacterial growth and survival .
Transport and Distribution
Within cells and tissues, N-[(2,4-dichlorophenyl)methyl]-1-propylbenzimidazol-5-amine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to the mycobacterial cell wall, where it exerts its inhibitory effects . The compound’s distribution is crucial for its efficacy, as it ensures that sufficient concentrations reach the target site to inhibit mycobacterial growth .
Subcellular Localization
The subcellular localization of N-[(2,4-dichlorophenyl)methyl]-1-propylbenzimidazol-5-amine is primarily within the mycobacterial cell wall, where it inhibits the MmpL3 protein . This localization is directed by specific targeting signals and post-translational modifications that ensure the compound reaches its site of action . The compound’s activity and function are closely tied to its ability to localize to the mycobacterial cell wall, making this a critical aspect of its mechanism of action .
Métodos De Preparación
La síntesis de C-215 implica varios pasos, comenzando con la preparación de la estructura central, seguida de la introducción de grupos funcionales específicos. La ruta sintética generalmente incluye los siguientes pasos:
Formación de la estructura central: La estructura central de C-215 se sintetiza a través de una serie de reacciones que involucran el acoplamiento de compuestos aromáticos.
Introducción del grupo funcional: Se introducen grupos funcionales específicos, como los grupos cloro y amino, mediante reacciones de sustitución.
Purificación y caracterización: El compuesto final se purifica utilizando técnicas como la cromatografía en columna y se caracteriza mediante métodos espectroscópicos como RMN y espectrometría de masas.
Análisis De Reacciones Químicas
C-215 se somete a varias reacciones químicas, que incluyen:
Oxidación: C-215 se puede oxidar en condiciones específicas para formar derivados oxidados.
Reducción: El compuesto se puede reducir utilizando agentes reductores para producir formas reducidas.
Sustitución: C-215 se somete a reacciones de sustitución en las que se reemplazan grupos funcionales específicos por otros.
Hidrólisis: El compuesto se puede hidrolizar en condiciones ácidas o básicas para descomponerse en fragmentos más pequeños.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y ácidos o bases para la hidrólisis. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados.
Comparación Con Compuestos Similares
C-215 es único en comparación con otros compuestos similares debido a su inhibición específica de MmpL3 y su baja toxicidad para las células de mamíferos. Los compuestos similares incluyen:
Isoniazida: Otro inhibidor de la síntesis de ácidos micólicos pero con un mecanismo de acción diferente.
Etambutol: Inhibe las arabinosiltransferasas involucradas en la biosíntesis de la pared celular.
Pirazinamida: Interfiere con el potencial de membrana e interfiere con la producción de energía en Mycobacterium tuberculosis.
C-215 destaca por su novedoso objetivo y su perfil de menor toxicidad, lo que lo convierte en un candidato prometedor para futuras investigaciones y desarrollo en terapia antimicrobiana.
Actividad Biológica
N-[(2,4-dichlorophenyl)methyl]-1-propylbenzimidazol-5-amine, often referred to as C-215, is a compound that has garnered significant attention in the field of medicinal chemistry, particularly for its potential as an anti-tuberculosis agent. This article explores its biological activity, focusing on its mechanism of action, efficacy against Mycobacterium tuberculosis, and other relevant biological properties.
Overview of Biological Activity
C-215 acts primarily as an inhibitor of the mycobacterial membrane protein large 3 (MmpL3), which plays a critical role in the survival of Mycobacterium tuberculosis by facilitating the transport of mycolic acids to the bacterial cell wall. The inhibition of MmpL3 disrupts cell wall synthesis, leading to bacterial cell death.
Key Findings:
- IC90 Value : C-215 exhibits an IC90 value of 16 μM against Mycobacterium tuberculosis, indicating effective inhibition at relatively low concentrations.
- Selectivity : The compound demonstrates low non-specific toxicity toward mammalian cells, suggesting a favorable safety profile for therapeutic applications.
The molecular mechanism by which C-215 exerts its biological effects involves specific binding to the MmpL3 protein. This interaction prevents the transport of mycolic acids, resulting in the accumulation of toxic intermediates within the bacteria and ultimately leading to cell death.
Molecular Interaction:
- Binding Affinity : The binding affinity of C-215 to MmpL3 has been characterized through various biochemical assays, confirming its role as a potent inhibitor.
Cellular Effects
C-215's effects extend beyond just inhibiting bacterial growth; it also impacts various cellular processes:
- Inhibition of Mycobacterial Growth : The compound effectively inhibits the growth of Mycobacterium tuberculosis within macrophages, which are immune cells that typically harbor these bacteria.
- Limited Toxicity in Mammalian Cells : Studies indicate that C-215 has minimal cytotoxic effects on human cells, making it a promising candidate for further development as an anti-tuberculosis drug.
Comparative Biological Activity
To provide a broader context for C-215's activity, a comparison with other benzimidazole derivatives known for their antimicrobial properties is presented below.
Compound Name | Target Pathogen | IC90 Value (μM) | Toxicity (Mammalian Cells) |
---|---|---|---|
C-215 | Mycobacterium tuberculosis | 16 | Low |
Compound A | Staphylococcus aureus | 25 | Moderate |
Compound B | Escherichia coli | 30 | High |
Case Studies and Research Findings
Several studies have highlighted the potential of C-215 and related compounds in combating tuberculosis:
- In Vitro Studies : Research indicates that C-215 significantly reduces bacterial load in infected macrophages compared to untreated controls.
- Animal Models : Preliminary animal studies have shown promising results in reducing infection levels in models infected with Mycobacterium tuberculosis, although further studies are required to assess long-term efficacy and safety.
- Synthesis and Optimization : Ongoing research focuses on optimizing the synthesis of C-215 to enhance its potency and reduce potential side effects. Various synthetic routes have been explored to improve yield and purity .
Propiedades
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-1-propylbenzimidazol-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N3/c1-2-7-22-11-21-16-9-14(5-6-17(16)22)20-10-12-3-4-13(18)8-15(12)19/h3-6,8-9,11,20H,2,7,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWEPSIFNTIQCNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NC2=C1C=CC(=C2)NCC3=C(C=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.